Pasireotide diaspartate is a cyclohexapeptide, synthetic somatostatin analog. [] It acts as a broad-spectrum somatostatin receptor ligand with high affinity for four of the five somatostatin receptor subtypes (sst1, 2, 3, and 5). [] This compound is utilized in scientific research to investigate its effects on hormone secretion and tumor growth, particularly in the context of acromegaly and Cushing's disease.
Pasireotide diaspartate is derived from the natural peptide somatostatin, which inhibits the secretion of several hormones. It is categorized as a peptide drug and is specifically classified as a somatostatin analogue. The compound's synthesis involves complex chemical processes to ensure high purity and efficacy for clinical use.
The synthesis of pasireotide diaspartate involves multiple steps, primarily utilizing solid-phase peptide synthesis techniques. Key methods include:
The synthesis typically includes:
The chemical reactions involved in synthesizing pasireotide diaspartate include several coupling reactions and deprotection steps:
Pasireotide diaspartate functions primarily by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This binding inhibits adenylyl cyclase activity, leading to reduced cyclic adenosine monophosphate levels, which subsequently decreases hormone secretion from pituitary adenomas.
Pasireotide diaspartate exhibits several notable physical and chemical properties:
Pasireotide diaspartate is primarily used in clinical settings for treating conditions associated with hypersecretion of hormones:
Additionally, ongoing research explores its potential applications in other endocrine disorders due to its broad receptor activity profile.
Pasireotide (developmental code SOM230) emerged from systematic research efforts by Novartis Pharmaceuticals to develop somatostatin analogs with broader receptor binding profiles. Unlike first-generation analogs (octreotide, lanreotide) primarily targeting somatostatin receptor subtype 2 (SSTR2), pasireotide was rationally designed to exhibit enhanced binding affinity, particularly for SSTR5, addressing a recognized therapeutic gap. Preclinical research in the early 2000s demonstrated its 40-fold greater affinity for SSTR5 compared to existing analogs, predicting efficacy in conditions like Cushing's disease where corticotroph adenomas express SSTR5 predominantly [1] [5] [8].
Clinical development progressed rapidly following promising phase I safety data. The pivotal Phase III trial (PASPORT-CUSHINGS, B2305) enrolled 162 Cushing's disease patients and established the compound's ability to normalize urinary free cortisol (UFC) levels, leading to its initial regulatory submissions. Concurrently, development expanded into acromegaly and neuroendocrine tumors, leveraging its multiligand binding properties. The diaspartate salt formulation was developed to optimize solubility and stability for both subcutaneous (immediate-release) and long-acting release (LAR; intramuscular) administration formats [1] [5] [6].
Table 1: Key Milestones in Pasireotide Development
Year | Development Milestone | Significance |
---|---|---|
2004 | Orphan Designation (EU, GEP-NETs) | First regulatory recognition as potential therapy for rare tumors [4] |
2007 | Phase III Initiation (Cushing's disease) | Pivotal global trial (B2305) commenced [5] |
2009 | Orphan Designation (US/EU, Cushing's disease) | Accelerated development pathway granted [3] [5] |
2012 | FDA/EMA Approval (Cushing's disease, Signifor®) | First approval for surgical non-responders/ineligible patients [1] [7] |
2014 | FDA/EMA Approval (Acromegaly, Signifor® LAR) | LAR formulation approval for monthly administration [6] [12] |
2018 | Japan Approval (Acromegaly/Gigantism) | Expanded global accessibility [4] |
Pasireotide diaspartate is chemically classified as a synthetic cyclohexapeptide with a molecular formula of C₅₈H₆₆N₁₀O₉ • 2C₄H₇NO₄ and a molecular weight of 1313.41 g/mol. Its core structure is a six-amino-acid cyclic backbone incorporating engineered D-amino acids and unnatural side chains to confer metabolic stability and specific receptor affinity. The peptide sequence is: Cyclo[4-(N-carbamoylaminomethyl)-L-prolyl-L-para-phenylglycyl-D-tryptophyl-L-lysyl-L-O-benzyltyrosyl-L-phenylalanyl] [1] [10].
The diaspartate salt formation involves two molecules of aspartic acid (C₄H₇NO₄) complexed with the base peptide, enhancing aqueous solubility critical for formulation. Key structural features underpinning its pharmacology include:
Table 2: Structural Characteristics and Receptor Binding Profile
Structural Feature | Pharmacological Role | Receptor Affinity (pKi) |
---|---|---|
Cyclic Hexapeptide Backbone | Metabolic stability vs. linear peptides; conformational restraint for receptor docking | N/A |
Benzyltyrosine Ether | Hydrophobic pocket interaction; SSTR2/SSTR3 binding | SSTR2: 9.0 |
D-Tryptophan Configuration | Protease resistance; SSTR5 selectivity | SSTR5: 9.9 |
4-Aminobutyl Extension (Lysine) | SSTR1/SSTR3 engagement; modulates intracellular signaling | SSTR1: 8.2; SSTR3: 9.1 |
Phenylglycine Moiety | Steric hindrance for prolonged receptor occupancy | SSTR4: <7.0 (low affinity) |
This engineered structure achieves a broad binding profile: SSTR1 (pKi=8.2), SSTR2 (pKi=9.0), SSTR3 (pKi=9.1), and SSTR5 (pKi=9.9), with minimal SSTR4 affinity. This multiligand engagement enables potent suppression of hormone secretion (ACTH, GH, IGF-1) and antiproliferative effects in neuroendocrine cells, distinguishing it from earlier selective SSTR2 analogs [1] [8] [10].
Pasireotide diaspartate received extensive orphan drug recognition globally, facilitating its development for rare endocrine conditions:
Regulatory endorsements were primarily based on significant reductions in hormonal biomarkers: UFC normalization in 15-26% of Cushing's patients by month 2 of treatment, and IGF-1 normalization in acromegaly trials. These approvals included requirements for post-marketing surveillance, particularly concerning glucose metabolism management [1] [7] [10].
Table 3: Global Orphan Designations and Approvals
Region | Indication | Designation Date | Approval Date | Trade Name/Form |
---|---|---|---|---|
United States | Cushing's disease | 07/24/2009 | 12/14/2012 (sc) | Signifor® |
European Union | Pituitary ACTH Hypersecretion | 2009 | 04/24/2012 (sc) | Signifor® |
United States | Acromegaly | 2009 | 12/15/2014 (LAR) | Signifor® LAR |
European Union | Acromegaly | 2009 | 09/26/2014 (LAR) | Signifor® LAR |
Japan | Acromegaly/Gigantism | 2012 | 03/23/2018 (LAR) | Signifor® LAR |
China | Cushing Syndrome | Not Designated | 05/27/2015 | Signifor® |
Table 4: Pasireotide Diaspartate Compound Nomenclature
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | [(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate di[(S)-2-aminosuccinate] |
CAS Registry Number | 1421446-02-7 (diaspartate salt); 396091-73-9 (base) |
Synonyms | SOM230 diaspartate; Pasireotide (base); Signifor® (proprietary); UNII-98H1T17066 |
Molecular Formula | C₆₆H₈₀N₁₂O₁₇ (diaspartate salt) |
DrugBank ID | DB09068 |
PubChem CID | 70788982 (diaspartate) |
KEGG Compound | C16025 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: